![molecular formula C7H7BN2O2S B12973975 (2-Aminobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B12973975.png)
(2-Aminobenzo[d]thiazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminobenzo[d]thiazol-4-yl)boronic acid is a heterocyclic compound that contains both a boronic acid group and an aminobenzothiazole moiety. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. The presence of the boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminobenzo[d]thiazol-4-yl)boronic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction. This can be achieved by reacting the benzothiazole derivative with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boronate esters.
Substitution: Substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Aminobenzo[d]thiazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to develop boron-containing drugs with potential therapeutic applications, including anticancer and antimicrobial agents.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-Aminobenzo[d]thiazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the benzothiazole moiety can interact with various biological targets, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzothiazole: Lacks the boronic acid group but shares the benzothiazole core structure.
4-Borono-2-aminobenzothiazole: Similar structure but with the boronic acid group at a different position.
2-Aminobenzo[d]oxazol-5-yl)boronic acid: Contains an oxazole ring instead of a thiazole ring.
Uniqueness: (2-Aminobenzo[d]thiazol-4-yl)boronic acid is unique due to the presence of both the boronic acid group and the benzothiazole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H7BN2O2S |
|---|---|
Molekulargewicht |
194.02 g/mol |
IUPAC-Name |
(2-amino-1,3-benzothiazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2S/c9-7-10-6-4(8(11)12)2-1-3-5(6)13-7/h1-3,11-12H,(H2,9,10) |
InChI-Schlüssel |
NKDMJBRSYXVKMS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)SC(=N2)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



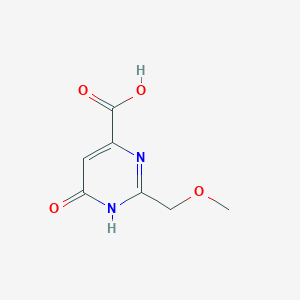

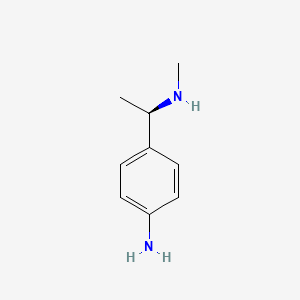
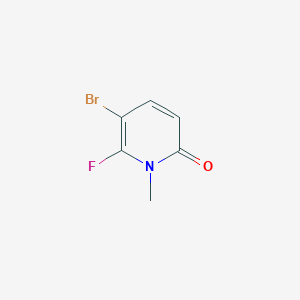
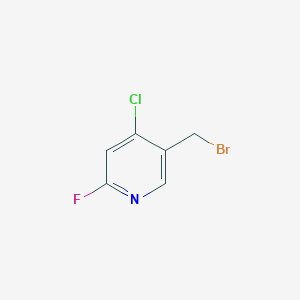
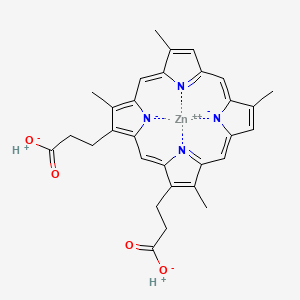



![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)



